(5E)-5-[1-(cyclopropylamino)propylidene]-2,6-dihydroxypyrimidin-4(5H)-one
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Overview
Description
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- is a complex organic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- typically involves a multi-step process. One common method starts with the formation of a chalcone derivative through Claisen–Schmidt condensation. This is followed by a Michael addition reaction with 1,3-dimethylbarbituric acid in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylbarbituric acid: Shares a similar pyrimidine core structure.
5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione: Another derivative with comparable chemical properties.
Uniqueness
2,4,6(1H,3H,5H)-PYRIMIDINETRIONE, 5-[1-(CYCLOPROPYLAMINO)PROPYLIDENE]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O3 |
---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-(N-cyclopropyl-C-ethylcarbonimidoyl)-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N3O3/c1-2-6(11-5-3-4-5)7-8(14)12-10(16)13-9(7)15/h5H,2-4H2,1H3,(H3,12,13,14,15,16) |
InChI Key |
OINWEVLJBHTBIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NC1CC1)C2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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